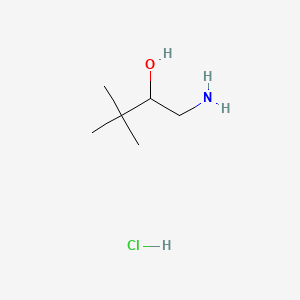

1-Amino-3,3-dimethylbutan-2-OL hydrochloride

Descripción

Propiedades

IUPAC Name |

1-amino-3,3-dimethylbutan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,3)5(8)4-7;/h5,8H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQYKTKSFRTTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698059 | |

| Record name | 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-15-9, 2089245-23-6 | |

| Record name | 1-Amino-3,3-dimethylbutan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-amino-3,3-dimethylbutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(R)-1-Amino-3,3-dimethylbutan-2-OL hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (R)-1-Amino-3,3-dimethylbutan-2-ol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-1-Amino-3,3-dimethylbutan-2-ol, also known as (R)-tert-butylglycinol, is a chiral β-amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its structural motif, featuring a sterically demanding tert-butyl group adjacent to a chiral hydroxyl center, makes it a valuable building block and a highly effective chiral auxiliary.[1] The stereochemistry of such compounds is often critical for their biological activity and their efficacy in inducing asymmetry in chemical reactions. Consequently, robust and efficient methods for the enantioselective synthesis of (R)-1-Amino-3,3-dimethylbutan-2-ol are of paramount importance.

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing enantiomerically pure (R)-1-Amino-3,3-dimethylbutan-2-ol, culminating in its isolation as a stable hydrochloride salt. We will explore methodologies rooted in asymmetric catalysis, chiral pool synthesis, and classical resolution, offering field-proven insights into the causality behind experimental choices. Each section includes detailed, step-by-step protocols designed for researchers, scientists, and drug development professionals, supported by comparative data and mechanistic diagrams to ensure both technical accuracy and practical utility.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of a specific enantiomer like (R)-1-Amino-3,3-dimethylbutan-2-ol can be approached through several distinct philosophical routes. The choice of strategy often depends on factors such as the availability of starting materials, cost, scalability, and the desired level of enantiopurity. We will discuss three primary, validated approaches.

Strategy A: Asymmetric Reduction of a Prochiral Ketone

This is arguably the most elegant and atom-economical approach, creating the desired stereocenter from a prochiral precursor. The strategy hinges on the stereoselective reduction of the ketone in 1-amino-3,3-dimethylbutan-2-one.[2] To achieve high enantioselectivity, a chiral catalyst or reagent is employed to control the facial delivery of the hydride to the carbonyl group.

Causality and Rationale: The success of this method relies on the catalyst's ability to create a sterically and electronically differentiated environment around the ketone. The Corey-Itsuno-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane, is exceptionally effective for this type of transformation.[3] The catalyst coordinates to both the carbonyl oxygen and the borane, forming a rigid, six-membered transition state that forces the hydride to attack from the less hindered face, thereby dictating the stereochemistry of the resulting alcohol. To prevent interference with the catalyst, the amine functionality of the starting ketone is typically protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

Strategy B: Chiral Pool Synthesis

This strategy leverages the chirality of naturally abundant and relatively inexpensive starting materials. For the synthesis of compounds with a tert-butyl group, the non-proteinogenic amino acid tert-leucine is the ideal starting point. To obtain the (R)-configuration at the hydroxyl-bearing carbon, one must start with the corresponding D-amino acid, D-tert-leucine.

Causality and Rationale: The core of this strategy is the reduction of the carboxylic acid moiety of the amino acid to a primary alcohol without affecting the pre-existing stereocenter. This is a reliable method for transferring chirality. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃-THF) are required for this transformation.[4] Crucially, the amino group must first be protected. This prevents the acidic N-H proton from wastefully consuming the hydride reagent and avoids the formation of undesired byproducts. The choice of protecting group must be orthogonal to the strong reducing conditions; a Cbz group, for instance, is stable to borane but can be easily removed later via hydrogenolysis.

Strategy C: Classical Resolution of a Racemic Mixture

This traditional method involves the non-stereoselective synthesis of the target molecule to produce a racemic mixture (a 50:50 mix of R and S enantiomers), followed by separation.[5] The separation is achieved by reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts.

Causality and Rationale: Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and crystal structures.[5] This physical differentiation allows for their separation by methods such as fractional crystallization. Once one diastereomeric salt (e.g., the salt of the (R)-amine and the (R)-acid) is isolated in pure form, treatment with a base liberates the enantiomerically pure free amine. This method is often robust and scalable but has a theoretical maximum yield of 50% for the desired enantiomer unless the resolving agent and the undesired enantiomer can be recycled.

Data Presentation: Comparison of Synthetic Strategies

| Parameter | Strategy A: Asymmetric Reduction | Strategy B: Chiral Pool Synthesis | Strategy C: Classical Resolution |

| Typical Yield | High (70-90%) | High (75-95%) | Low (Theoretical max 50%) |

| Stereoselectivity | Excellent (>95% ee typical) | Excellent (>99% ee, dependent on starting material) | Excellent (>99% ee after crystallization) |

| Key Reagents | Chiral Catalyst (e.g., CBS), Borane | D-tert-leucine, Protecting Agents, LiAlH₄ or Borane | Racemic Amine, Chiral Acid (e.g., Tartaric Acid) |

| Cost Consideration | Chiral catalysts can be expensive. | D-amino acids are more expensive than L-isomers. | Resolving agents are often inexpensive, but yield is low. |

| Scalability | Good; catalyst loading can be optimized. | Excellent; based on stoichiometric reactions. | Good, but can be labor-intensive due to crystallization. |

| Primary Advantage | High efficiency and stereocontrol. | Inherent high enantiopurity. | Methodological simplicity and robustness. |

Experimental Protocols & Workflows

Overall Synthetic Workflow Diagram

The following diagram illustrates the three distinct pathways to the target molecule.

Caption: Comparative workflow for the synthesis of (R)-1-Amino-3,3-dimethylbutan-2-ol HCl.

Protocol A: Asymmetric Reduction of N-Boc-1-Amino-3,3-dimethylbutan-2-one

This protocol focuses on the highly selective CBS reduction.

Step 1: N-Protection of 1-Amino-3,3-dimethylbutan-2-one

-

Materials: 1-amino-3,3-dimethylbutan-2-one hydrochloride (1 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Suspend the aminoketone hydrochloride in DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add TEA dropwise, followed by a solution of Boc₂O in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected ketone.

-

Step 2: Asymmetric Reduction

-

Materials: N-Boc-1-amino-3,3-dimethylbutan-2-one (1 eq), (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq), Borane-tetrahydrofuran complex (BH₃-THF, 1 M solution, 1.0 eq), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the CBS catalyst in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -20 °C.

-

Slowly add the BH₃-THF solution and stir for 15 minutes.

-

Add a solution of the N-Boc ketone in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below -15 °C.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature. Allow to warm to room temperature, then remove the solvent in vacuo. Redissolve the residue in ethyl acetate, wash with 1 M HCl and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Materials: (R)-N-Boc-1-Amino-3,3-dimethylbutan-2-ol (1 eq), Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane, Diethyl ether.

-

Procedure:

-

Dissolve the Boc-protected amino alcohol in a minimal amount of DCM.

-

Add an excess of TFA or 4 M HCl in dioxane and stir at room temperature for 1-2 hours.

-

Remove all volatiles under reduced pressure.

-

Dissolve the resulting oil in a small amount of ethanol and add an excess of diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Protocol B: Chiral Pool Synthesis from D-tert-Leucine

This protocol utilizes a commercially available chiral amino acid.

Step 1: N-Protection of D-tert-Leucine

-

Materials: D-tert-leucine (1 eq), Benzyl chloroformate (Cbz-Cl, 1.1 eq), Sodium carbonate (Na₂CO₃, 2.5 eq), Dioxane/Water mixture.

-

Procedure:

-

Dissolve D-tert-leucine and Na₂CO₃ in a 1:1 dioxane:water mixture.

-

Cool to 0 °C and add Cbz-Cl dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute with water and wash with diethyl ether to remove impurities. Acidify the aqueous layer to pH ~2 with cold 1 M HCl, causing the N-Cbz-D-tert-leucine to precipitate or be extracted with ethyl acetate. Dry and concentrate to yield the protected amino acid.

-

Step 2: Reduction of the Carboxylic Acid

-

Materials: N-Cbz-D-tert-leucine (1 eq), Lithium aluminum hydride (LiAlH₄, 2.0 eq), Anhydrous THF.

-

Procedure:

-

Under an inert atmosphere, suspend LiAlH₄ in anhydrous THF and cool to 0 °C.

-

Slowly add a solution of N-Cbz-D-tert-leucine in anhydrous THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours.

-

Workup: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and water again (3X mL), where X is the mass of LiAlH₄ in grams. Stir until a white granular precipitate forms. Filter the solid and wash thoroughly with THF. Concentrate the filtrate to yield the protected amino alcohol.

-

Step 3: Deprotection and Hydrochloride Salt Formation

-

Materials: (R)-N-Cbz-1-Amino-3,3-dimethylbutan-2-ol (1 eq), Palladium on carbon (10% Pd/C, ~5 mol%), Methanol, Hydrogen gas (H₂), HCl in diethyl ether.

-

Procedure:

-

Dissolve the Cbz-protected amino alcohol in methanol.

-

Add the Pd/C catalyst.

-

Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 4-8 hours.

-

Filter the reaction through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate. Dissolve the residue in a minimal amount of diethyl ether and add a 2 M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the resulting white solid, wash with cold ether, and dry under vacuum.

-

Diagram: Chiral Resolution of a Racemic Amine

This diagram illustrates the fundamental principle of separating enantiomers via diastereomer formation.

Caption: Workflow for the classical resolution of a racemic amine using a chiral acid.

Conclusion

The synthesis of (R)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride can be successfully achieved through multiple strategic pathways. The choice between asymmetric reduction, chiral pool synthesis, or classical resolution depends on a careful evaluation of economic, practical, and performance-related factors. Asymmetric catalysis offers an elegant and highly efficient route, delivering excellent enantioselectivity and yield, though it may require investment in specialized catalysts. Chiral pool synthesis provides a direct and reliable transfer of chirality from readily available precursors, making it a robust option for large-scale production. Finally, classical resolution, while limited in theoretical yield, remains a powerful and often practical method due to its operational simplicity. This guide provides the foundational knowledge and detailed protocols necessary for researchers to select and execute the most appropriate synthesis for their specific objectives.

References

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley. [Link]

-

Various Authors. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

-

LibreTexts. (2022). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- Google Patents. (2013).

-

ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. [Link]

-

PubMed Central (PMC). (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

-

Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT: A Low-Cost, Scalable, One-Step Synthesis of (R)-3-Aminobutan-1-ol. [Link]

-

ACS Publications. (2006). Second Generation Catalytic Asymmetric Synthesis of Tamiflu: Allylic Substitution Route. Organic Letters. [Link]

-

Wiley Online Library. (2020). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Angewandte Chemie. [Link]

- Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.

- Google Patents. (1983). US4379941A - Resolution of racemic amino acids.

-

Baran Lab, Scripps Research. (2017). Creativity from the Chiral Pool: Amino Acids. [Link]

-

Royal Society of Chemistry. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. National Center for Biotechnology Information. [Link]

Sources

(S)-1-Amino-3,3-dimethylbutan-2-OL hydrochloride preparation

An In-depth Technical Guide to the Preparation of (S)-1-Amino-3,3-dimethylbutan-2-ol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-1-Amino-3,3-dimethylbutan-2-ol, commonly known as (S)-tert-leucinol, is a pivotal chiral building block in modern asymmetric synthesis. Its hydrochloride salt is a stable, crystalline solid that is often the preferred form for storage and handling. The sterically demanding tert-butyl group, combined with the vicinal amino and hydroxyl functionalities, makes (S)-tert-leucinol an invaluable component in the synthesis of chiral ligands, auxiliaries, and as a precursor for complex pharmaceutical intermediates. This guide provides a comprehensive overview of the principal synthetic strategies for preparing enantiomerically pure (S)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies.

Introduction: The Significance of (S)-tert-Leucinol

Chirality is a fundamental concept in drug development, where often only one enantiomer of a molecule is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Chiral amino alcohols, such as (S)-tert-leucinol, serve as essential scaffolds for introducing and controlling stereochemistry in synthetic sequences. The bulky tert-butyl group provides a powerful steric directing influence, which is exploited to achieve high levels of stereoselectivity in a wide range of chemical transformations.[1]

The preparation of enantiomerically pure (S)-tert-leucinol, and subsequently its hydrochloride salt, can be approached via several distinct synthetic philosophies. The primary routes include:

-

Chiral Pool Synthesis: Utilizing a readily available, enantiopure starting material from nature, such as the amino acid L-tert-leucine.

-

Asymmetric Synthesis: Creating the desired stereocenter through a stereoselective reaction, most commonly the asymmetric reduction of a prochiral ketone.

-

Classical Resolution: Separating a racemic mixture of 1-amino-3,3-dimethylbutan-2-ol using a chiral resolving agent to form diastereomeric salts that can be separated physically.

This guide will delve into the practical execution of these strategies, offering field-proven insights into the causal relationships behind experimental choices and providing self-validating protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The choice of synthetic route is often dictated by factors such as the availability of starting materials, cost, scalability, and the desired level of enantiomeric purity.

| Synthetic Strategy | Starting Material | Key Transformation | Advantages | Disadvantages | Typical ee |

| Chiral Pool Synthesis | L-tert-Leucine | Reduction of Carboxylic Acid | High enantiopurity, readily available starting material. | Requires potent reducing agents (e.g., NaBH₄/I₂, LiAlH₄). | >99% |

| Asymmetric Synthesis | 1-Amino-3,3-dimethylbutan-2-one | Catalytic Asymmetric Reduction | High efficiency, catalytic nature reduces chiral waste.[2] | Requires synthesis of the prochiral ketone, catalyst cost. | 90-99% |

| Classical Resolution | Racemic 1-Amino-3,3-dimethylbutan-2-ol | Diastereomeric Salt Formation | Well-established technology, can be cost-effective. | Theoretical max yield of 50%, requires a resolving agent.[1] | >98% (after crystallization) |

Detailed Synthetic Protocols

Method 1: Chiral Pool Synthesis via Reduction of L-tert-Leucine

This is arguably the most direct and common laboratory-scale method for producing (S)-tert-leucinol, as it starts from the commercially available and enantiopure amino acid L-tert-leucine. The core of this method is the reduction of the carboxylic acid moiety to a primary alcohol without affecting the chiral center.

Causality Behind Experimental Choices:

-

Reducing Agent: While lithium aluminum hydride (LiAlH₄) is a classic choice for reducing amino acids, it is highly reactive and requires stringent anhydrous conditions. A safer and highly effective alternative is the in-situ generation of borane from sodium borohydride (NaBH₄) and a Lewis acid like iodine or a protic acid. This procedure is robust and generally provides high yields.[3][4]

-

Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reduction due to its ability to dissolve the borane complexes and its relative inertness under the reaction conditions.

-

Work-up: The reaction is quenched by the slow addition of methanol, followed by an acidic workup to hydrolyze borate esters and a basic workup to break the amine-borane complex and liberate the free amino alcohol.

Experimental Protocol:

-

Setup: A dry 500 mL round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with L-tert-leucine (13.1 g, 100 mmol).

-

Suspension: Anhydrous tetrahydrofuran (THF, 200 mL) is added to the flask, and the resulting suspension is stirred under a nitrogen atmosphere.

-

Reduction: The suspension is cooled to 0 °C in an ice bath. Sodium borohydride (11.3 g, 300 mmol, 3.0 equiv) is added portion-wise, ensuring the temperature does not rise significantly.[4]

-

Borane Generation: A solution of iodine (25.4 g, 100 mmol, 1.0 equiv) in 100 mL of anhydrous THF is added dropwise to the stirred suspension over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 18 hours.

-

Quenching & Work-up: The reaction is cooled to 0 °C, and methanol (50 mL) is added dropwise to quench the excess reducing agent. The solvents are removed under reduced pressure. The resulting residue is treated with 200 mL of 2 M HCl and refluxed for 1 hour. After cooling, the solution is made strongly alkaline (pH > 12) by the careful addition of 10 M NaOH solution.

-

Extraction & Purification: The aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (S)-1-amino-3,3-dimethylbutan-2-ol as a colorless oil or low-melting solid.[3] The yield is typically in the range of 90-98%.

-

Hydrochloride Salt Formation: The crude amino alcohol is dissolved in 100 mL of diethyl ether. Anhydrous HCl gas is bubbled through the solution, or a solution of 2 M HCl in diethyl ether is added dropwise until no further precipitation is observed. The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (S)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride.

Caption: Workflow for Chiral Pool Synthesis of (S)-tert-Leucinol HCl.

Method 2: Classical Resolution of Racemic Amino Alcohol

This method begins with the synthesis of racemic 1-amino-3,3-dimethylbutan-2-ol, which is then separated into its constituent enantiomers.

Causality Behind Experimental Choices:

-

Resolving Agent: A chiral acid is used to form diastereomeric salts with the racemic amine. These diastereomers have different physical properties (e.g., solubility), allowing for their separation. N-(2-naphthoyl)-(S)-tert-leucine is an effective resolving agent for this specific amino alcohol.[1]

-

Solvent for Crystallization: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Isopropanol is often a good choice for this system.[1] One salt should crystallize preferentially, leaving the other dissolved in the mother liquor.

-

Liberation of Free Amine: After the desired diastereomeric salt is isolated, it is treated with a base (like NaOH) to neutralize the resolving agent and liberate the free, enantiopure amino alcohol.

Experimental Protocol:

-

Salt Formation: In a flask, dissolve racemic 1-amino-3,3-dimethylbutan-2-ol (11.7 g, 100 mmol) and the chiral resolving agent N-(2-naphthoyl)-(S)-tert-leucine (31.3 g, 100 mmol) in hot isopropanol (e.g., 250 mL).[1]

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The less soluble diastereomeric salt will crystallize out. The crystals are collected by filtration.

-

Purification: The enantiomeric purity of the salt can be enhanced by recrystallization from fresh hot isopropanol.

-

Liberation of Free Amine: The isolated, purified diastereomeric salt is suspended in water and treated with a 2 M NaOH solution until the pH is strongly basic (pH > 12).

-

Extraction: The liberated (S)-1-amino-3,3-dimethylbutan-2-ol is extracted into an organic solvent like dichloromethane (3 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

Hydrochloride Salt Formation: The resulting enantiopure free base is converted to its hydrochloride salt as described in Method 1, Step 7.

Caption: Logical workflow for the classical resolution of racemic tert-leucinol.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized product.

| Property | (S)-1-Amino-3,3-dimethylbutan-2-ol | Data Source |

| Molecular Formula | C₆H₁₅NO | [5][6] |

| Molecular Weight | 117.19 g/mol | [5][6] |

| Appearance | Colorless oil or low-melting solid | [7] |

| Melting Point | 30-34 °C | |

| Specific Optical Rotation | [α]²⁶/D +37° (c=1.5 in ethanol) | |

| Boiling Point | 90 °C at 10 mmHg | [1] |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify functional groups (O-H, N-H, C-H stretches).

-

Polarimetry: To measure the optical rotation and confirm the stereochemistry. The value should be compared to the literature value for the pure (S)-enantiomer.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) by separating the (S) and (R) enantiomers.

Safety and Handling

1-Amino-3,3-dimethylbutan-2-ol and its hydrochloride salt are classified as irritants.[5]

-

Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye damage. May cause respiratory irritation.[5]

-

Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: The free base should be stored under an inert atmosphere at 2-8 °C.[6] The hydrochloride salt is more stable and can be stored at room temperature in a tightly sealed container.

References

-

PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Retrieved from [Link]

-

Frontiers in Chemistry. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). L-tert-Leucine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.

-

MDPI. (n.d.). Molecules | Special Issue : Catalytic Asymmetric Synthesis. Retrieved from [Link]

-

ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

- Google Patents. (n.d.). CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine.

-

Organic Syntheses. (n.d.). PREPARATION OF (S)-TERT-BUTYLPHOX. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

-

ResearchGate. (2024, August 7). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. (S)-tert-Leucinol, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

1-Amino-3,3-dimethylbutan-2-OL HCl chemical properties

This technical guide details the chemical properties, synthesis, and applications of 1-Amino-3,3-dimethylbutan-2-ol HCl , a critical pharmacophore in medicinal chemistry.

Core Identity & Therapeutic Applications

Executive Summary

1-Amino-3,3-dimethylbutan-2-ol HCl (often referred to as the tert-butyl hydroxyethylamine isostere) is a specialized chiral building block used primarily in the design of aspartyl protease inhibitors (e.g., HIV-1 protease, BACE1). Its structural uniqueness lies in the sterically demanding tert-butyl group adjacent to a secondary alcohol and a primary amine. This specific arrangement mimics the tetrahedral transition state of peptide bond hydrolysis, making it a high-affinity "warhead" for enzyme active sites.

Unlike its regioisomer tert-Leucinol (2-amino-3,3-dimethylbutan-1-ol), which is derived from the amino acid pool, this compound is typically synthesized via epoxide opening, offering distinct vector geometry for drug design.

Chemical Identity & Physical Properties[1][2][3][4][5]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-Amino-3,3-dimethylbutan-2-ol hydrochloride |

| Common Synonyms | tert-Butyl hydroxyethylamine; 2-Hydroxy-3,3-dimethylbutylamine HCl |

| CAS Number (Free Base) | 70489-63-3 |

| CAS Number (HCl Salt) | 1438-15-9 |

| CAS Number ((R)-Isomer) | 2089245-23-6 |

| Molecular Formula | C₆H₁₅NO[1][2][3][4][5] · HCl |

| Molecular Weight | 153.65 g/mol (Salt); 117.19 g/mol (Base) |

Structural Analysis

The molecule features a vicinal amino-alcohol motif. The bulky tert-butyl group at the C3 position provides significant steric hindrance, locking the conformation of the carbon backbone when bound to enzymes. This rigidity is crucial for maintaining the "transition state" geometry required for high-potency inhibition.

-

Chirality: The C2 position is a stereocenter.[6] Drug applications typically require the enantiopure (R)- or (S)- form, usually obtained via asymmetric synthesis or resolution.

-

Solubility: The HCl salt is highly soluble in water, methanol, and ethanol, but insoluble in non-polar solvents like hexane or diethyl ether.

Synthetic Methodologies

Primary Route: Regioselective Epoxide Opening

The most robust industrial synthesis involves the nucleophilic ring-opening of 3,3-dimethyl-1,2-epoxybutane (tert-butyl oxirane) with ammonia. Due to the steric bulk of the tert-butyl group, nucleophilic attack is highly regioselective for the less substituted carbon (C1), yielding the desired 1-amino-2-ol product.

Experimental Protocol (Bench Scale)

-

Reagents: 3,3-Dimethyl-1,2-epoxybutane (1.0 eq), Ammonia (aqueous or methanolic solution, excess 5-10 eq).

-

Reaction: Charge a pressure vessel with ammonia solution. Cool to 0°C. Slowly add the epoxide.

-

Conditions: Seal and heat to 60–80°C for 4–6 hours. The excess ammonia drives the reaction to the primary amine and minimizes dimer formation.

-

Workup: Concentrate under reduced pressure to remove excess ammonia and solvent.

-

Salt Formation: Dissolve the crude oil in ethanol. Add 1.0 eq of concentrated HCl or HCl/dioxane. Precipitate the salt with diethyl ether.

-

Purification: Recrystallize from Ethanol/Et₂O to yield white crystals.

Visualization: Reaction Pathway

The following diagram illustrates the regioselective attack and subsequent salt formation.

Caption: Regioselective synthesis via nucleophilic attack at the less hindered C1 position.

Applications in Drug Discovery[9]

Aspartyl Protease Inhibitors

The core utility of 1-amino-3,3-dimethylbutan-2-ol is as a non-cleavable transition state isostere . In HIV and HCV protease inhibitors, the hydroxyl group mimics the hydration of the amide bond during hydrolysis.

-

Mechanism: The secondary -OH group forms hydrogen bonds with the catalytic aspartic acid residues (e.g., Asp25/Asp25' in HIV Protease).

-

Advantage: The tert-butyl group fills the hydrophobic S1' pocket of the enzyme more effectively than smaller alkyl groups (like isopropyl in Valine analogs), improving binding affinity (

).

Chiral Ligand Synthesis

The free base can be derivatized to form chiral oxazolines or Schiff bases, used as ligands in asymmetric catalysis. The bulky tert-butyl group induces strong stereochemical control in metal-catalyzed reactions.

Analytical Characterization & Quality Control

To ensure the integrity of the HCl salt for research use, the following parameters must be validated:

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| ¹H NMR (D₂O) | δ ~0.95 (s, 9H, t-Bu), ~2.9-3.2 (m, 2H, CH₂N), ~3.5 (dd, 1H, CHO) | 400 MHz NMR |

| Chiral Purity | > 98% ee (if enantiopure) | Chiral HPLC (e.g., Chiralpak AD-H) |

| Chloride Content | 22.8% ± 0.5% (Theoretical) | Argentometric Titration |

Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). The free base is corrosive; the HCl salt is an irritant.

-

Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12497732, 1-Amino-3,3-dimethylbutan-2-ol. Retrieved from [Link]

- Google Patents.Method for splitting 1-amino-alkan-2-ol compounds (US6316671B1).

Sources

- 1. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]

- 2. 1-Amino-3,3-dimethylbutan-2-ol | C6H15NO | CID 12497732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Amino-3,3-dimethylbutan-1-ol | 3907-02-6 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

Technical Guide: 1-Amino-3,3-dimethylbutan-2-ol Hydrochloride

[1][2]

Compound Identity & Chemical Structure

This compound is a vicinal amino alcohol derived from the steric bulk of a tert-butyl group. It exists as a regioisomer distinct from tert-leucinol (2-amino-3,3-dimethylbutan-1-ol).

| Property | Data |

| IUPAC Name | 1-Amino-3,3-dimethylbutan-2-ol hydrochloride |

| Common Name | |

| CAS Number (HCl) | 1438-15-9 |

| CAS Number (Free Base) | 70489-63-3 |

| Molecular Formula | C₆H₁₅NO[1][2][3][4] · HCl |

| Molecular Weight | 153.65 g/mol (Salt) / 117.19 g/mol (Base) |

| Physical State | White to off-white crystalline solid |

| Melting Point | 205–210 °C (Decomposes) |

Structural Causality

The presence of the bulky tert-butyl group at the C3 position creates significant steric hindrance. This steric bulk prevents free rotation and imparts high conformational rigidity, making this scaffold ideal for directing stereochemistry in asymmetric synthesis. The hydrochloride salt form stabilizes the amine, preventing oxidation and facilitating storage.

Solubility Profile & Solvent Compatibility[3]

The solubility of 1-Amino-3,3-dimethylbutan-2-ol hydrochloride is governed by the ionic interaction of the ammonium chloride moiety vs. the lipophilic tert-butyl tail.

Qualitative Solubility Data

Data synthesized from process chemistry isolation protocols [1, 2].

| Solvent Class | Solvent | Solubility Rating | Process Implication |

| Polar Protic | Water | Freely Soluble (>100 mg/mL) | Ideal for aqueous workups; pH-dependent extraction required. |

| Polar Protic | Methanol | Soluble | Primary solvent for synthesis and initial dissolution. |

| Polar Protic | Ethanol (Abs.)[2][5] | Soluble | Preferred solvent for recrystallization (often hot). |

| Polar Aprotic | DMSO | Soluble | Used for biological assays; difficult to remove. |

| Polar Aprotic | Acetonitrile | Sparingly Soluble | Potential anti-solvent. |

| Non-Polar | Diethyl Ether | Insoluble | Critical Anti-solvent for precipitation of the salt. |

| Non-Polar | Hexanes | Insoluble | Used to wash away non-polar impurities. |

| Chlorinated | DCM/Chloroform | Slightly Soluble | The free base is soluble; the HCl salt is poor. |

Thermodynamic Behavior

The dissolution of the HCl salt in water is endothermic . The crystal lattice energy, reinforced by the ionic bond between the ammonium cation and chloride anion, requires thermal energy to break. Consequently, solubility increases significantly with temperature, a property exploited in the recrystallization protocol below.

Synthesis & Production Workflow

The most robust synthetic route involves the regioselective ring-opening of 2-(tert-butyl)oxirane (3,3-dimethyl-1,2-epoxybutane) with ammonia. This method ensures the amino group attacks the less sterically hindered terminal carbon (C1), yielding the desired 1-amino-2-ol regioisomer.

Reaction Mechanism[1][7][8][9]

-

Nucleophilic Attack: Ammonia (

) attacks the terminal carbon of the epoxide. -

Regioselectivity: The bulky tert-butyl group blocks attack at C2, ensuring >95% regioselectivity for the C1-amine.

-

Salt Formation: Treatment with HCl gas or aqueous HCl converts the oily free amine into the crystalline solid.

DOT Diagram: Synthesis Pathway

Caption: Regioselective synthesis of 1-Amino-3,3-dimethylbutan-2-ol HCl via ammonolysis of tert-butyloxirane.

Experimental Protocols

Protocol A: Synthesis via Epoxide Opening

Reference Grounding: Adapted from standard epoxide aminolysis procedures [1].

-

Charge: In a high-pressure vessel (autoclave or sealed tube), charge 2-(tert-butyl)oxirane (1.0 eq).

-

Ammonolysis: Add 7N Ammonia in Methanol (3.0 – 5.0 eq). The excess ammonia prevents dimerization.

-

Reaction: Seal and heat to 70 °C for 4–6 hours. Monitor via TLC (ninhydrin stain) or GC.

-

Concentration: Cool to Room Temperature (RT). Concentrate under reduced pressure to remove methanol and excess ammonia. The residue is the crude free base (colorless to pale yellow oil).

Protocol B: Salt Formation & Recrystallization (Self-Validating)

This protocol uses the solubility differential between Ethanol and Ether.

-

Dissolution: Dissolve the crude free base oil in a minimum volume of Absolute Ethanol at RT.

-

Acidification: Slowly add 1.1 eq of concentrated HCl (or HCl in dioxane) with stirring. The solution will warm slightly (exothermic).

-

Precipitation:

-

Cool the solution to 0–5 °C.

-

Add Diethyl Ether (anti-solvent) dropwise until persistent turbidity is observed.

-

Continue stirring for 30 minutes to maximize crystal growth.

-

-

Filtration: Filter the white solid under vacuum/inert gas.

-

Wash: Wash the filter cake with cold 1:1 Ethanol/Ether, then 100% Ether.

-

Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Validation Check:

-

Melting Point: The product should have a sharp melting point >200 °C.

-

Solubility Test: A small sample must dissolve completely in water (clear solution); turbidity indicates incomplete salt formation or non-polar impurities.

DOT Diagram: Purification Workflow

Caption: Purification workflow utilizing solvent polarity differentials to isolate high-purity HCl salt.

Handling & Stability (E-E-A-T)

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator or tightly sealed container under nitrogen.

-

Stability: Stable at room temperature for >2 years if kept dry. Aqueous solutions should be used immediately or stored at -20 °C to prevent microbial growth, although the salt is chemically stable in water.

-

Safety: Irritant to eyes and skin. The free base is volatile and has an amine-like odor; the salt is odorless but can form dust. Use a fume hood.

References

-

Preparation of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives. (2015). Google Patents (WO2015/077523). Describes the synthesis of 1-amino-3,3-dimethylbutan-2-ol via epoxide opening. Link

-

Method for splitting 1-amino-alkan-2-ol compounds. (1998). Google Patents (US6316671). Details the solubility and resolution of 1-amino-3,3-dimethylbutan-2-ol and its salts in ethanol/ether systems. Link

-

1-Amino-3,3-dimethylbutan-2-ol. PubChem Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]

- 3. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 4. WO2015005458A1 - Glycosaminoglycan derivative and method for producing same - Google Patents [patents.google.com]

- 5. WO1998023559A1 - Method for splitting 1-amino-alkan-2-ol compounds - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Amino-3,3-dimethylbutan-2-ol Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Amino-3,3-dimethylbutan-2-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections detail the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction

1-Amino-3,3-dimethylbutan-2-ol hydrochloride is a chiral amino alcohol derivative. Its structure, featuring a bulky tert-butyl group adjacent to a stereocenter, makes it a valuable building block in asymmetric synthesis. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions. This guide synthesizes predictive data to serve as a reliable reference for its spectroscopic features.

The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment of the molecule, which is reflected in its NMR and IR spectra. The presence of the ammonium group and the hydroxyl group leads to characteristic spectral signatures that are discussed in detail below.

Molecular Structure and Key Spectroscopic Features

The structure of 1-Amino-3,3-dimethylbutan-2-ol hydrochloride is presented below. The key functional groups that dictate its spectroscopic behavior are the primary ammonium (-NH₃⁺), the secondary alcohol (-OH), and the tert-butyl group (-C(CH₃)₃).

Caption: Chemical structure of 1-Amino-3,3-dimethylbutan-2-ol hydrochloride.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The protonation of the amino group to an ammonium salt causes a significant downfield shift for the adjacent protons.

Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.8-4.0 | Multiplet | 1H | H-2 (CH-OH) | Deshielded by the adjacent hydroxyl and ammonium groups. |

| ~3.2-3.4 | Multiplet | 2H | H-1 (CH₂-NH₃⁺) | Deshielded by the electron-withdrawing ammonium group. |

| ~1.05 | Singlet | 9H | H-4, H-5, H-6 (C(CH₃)₃) | The nine protons of the tert-butyl group are equivalent and show a characteristic singlet. |

Causality Behind Experimental Choices: The choice of D₂O as a solvent is crucial. The acidic protons of the -OH and -NH₃⁺ groups will exchange with deuterium, causing their signals to disappear from the spectrum.[1][2] This simplifies the spectrum and allows for unambiguous assignment of the carbon-bound protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Predicted ¹³C NMR Spectral Data (in D₂O)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~75-80 | C-2 (CH-OH) | The carbon bearing the hydroxyl group is significantly deshielded.[3] |

| ~45-50 | C-1 (CH₂-NH₃⁺) | The carbon adjacent to the ammonium group is deshielded.[3][4] |

| ~35-40 | C-3 (quaternary C) | The quaternary carbon of the tert-butyl group. |

| ~25-30 | C-4, C-5, C-6 (C(CH₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3200-3500 | O-H stretch | Broad, characteristic of an alcohol due to hydrogen bonding.[5][6][7] |

| ~2800-3000 | N-H stretch (in NH₃⁺) | Broad absorption, typical for ammonium salts. |

| ~2960 | C-H stretch | Aliphatic C-H stretching. |

| ~1600 & ~1500 | N-H bend | Characteristic bending vibrations for an ammonium salt.[1] |

| ~1050-1150 | C-O stretch | Strong absorption for the secondary alcohol.[7] |

Trustworthiness of Protocol: The presence of a broad O-H stretch and the distinct N-H stretching and bending bands for the ammonium salt provide a self-validating system for confirming the presence of both the alcohol and the hydrochloride salt of the amine.[1][5]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-Amino-3,3-dimethylbutan-2-ol hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 1-Amino-3,3-dimethylbutan-2-ol hydrochloride directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR accessory.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Caption: Workflow for IR data acquisition using ATR.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 1-Amino-3,3-dimethylbutan-2-ol hydrochloride. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra, along with standardized experimental protocols, serves as a valuable resource for the scientific community. The principles outlined herein can be applied to the characterization of other similar amino alcohol hydrochlorides, facilitating research and development in organic and medicinal chemistry.

References

-

California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3,3-dimethylbutan-2-ol. Retrieved from [Link]

-

University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Stevens, E. (2018, August 14). spectroscopy infrared alcohols and amines [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

Sources

- 1. Amine - Wikipedia [en.wikipedia.org]

- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

Chiral pool synthesis of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride

This technical guide details the asymmetric synthesis of 1-Amino-3,3-dimethylbutan-2-ol hydrochloride , a critical "warhead" fragment used in protease inhibitors (e.g., HIV and HCV therapeutics).

Executive Summary

-

Target Molecule: (R)- or (S)-1-Amino-3,3-dimethylbutan-2-ol hydrochloride.

-

Structural Distinction: This is a

-hydroxy amine with the amino group on the terminal carbon (C1) and the bulky tert-butyl group adjacent to the secondary alcohol (C2). -

Critical Note on Isomerism: Do not confuse this with L-tert-Leucinol (2-amino-3,3-dimethylbutan-1-ol), which is derived directly from the chiral pool amino acid L-tert-Leucine. The target molecule here has the reverse connectivity (

at C1, -

Synthetic Strategy: While "Chiral Pool" strategies (starting from amino acids) typically yield the 2-amino isomer, the high-purity synthesis of the 1-amino regioisomer relies on Hydrolytic Kinetic Resolution (HKR) of the corresponding epoxide. This "Catalytic Chiral Pool" approach is the industrial gold standard for generating the C2 stereocenter with >99% ee.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the chiral center at C2. Traditional amino acid precursors (like L-Serine) require extensive manipulation to invert the regiochemistry (moving

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the Hydrolytic Kinetic Resolution (HKR) pathway as the primary source of chirality.

Part 2: Detailed Synthetic Protocol

This protocol describes the synthesis of the (R)-enantiomer using the (S,S)-Co-Salen catalyst. To obtain the (S)-enantiomer, use the (R,R)-Co-Salen catalyst.

Stage 1: Hydrolytic Kinetic Resolution (HKR)

Objective: Isolate enantiopure (R)-3,3-dimethyl-1,2-epoxybutane from the racemic mixture.

Mechanism: The Co-Salen catalyst selectively hydrates the (S)-epoxide into the diol, leaving the (R)-epoxide unreacted and enantiomerically enriched.

Reagents:

-

Racemic 3,3-dimethyl-1,2-epoxybutane (CAS: 2245-30-9).

-

(S,S)-Co-Salen Complex (Jacobsen’s Catalyst).

-

Acetic Acid (AcOH) (Activator).

-

Distilled Water (0.55 equivalents).

-

THF (optional, usually run neat).

Protocol:

-

Catalyst Activation: In a flask, dissolve (S,S)-Co-Salen (0.5 mol%) in toluene. Add acetic acid (2 equiv relative to catalyst) and stir open to air for 30 minutes to oxidize Co(II) to the active Co(III) species. Concentrate to dryness to obtain the active brown solid.

-

Reaction Setup: Charge a reactor with racemic 3,3-dimethyl-1,2-epoxybutane (1.0 equiv). Add the activated catalyst (0.5 mol%).

-

Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.55 equiv) dropwise. Note: The reaction is exothermic.[1]

-

Resolution: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

-

Workup: The reaction mixture now contains the volatile (R)-epoxide and the high-boiling (S)-diol.

-

Isolation: Perform a fractional distillation.

-

Fraction 1: (R)-3,3-dimethyl-1,2-epoxybutane (Boiling Point: ~96°C).

-

Residue: (S)-3,3-dimethylbutane-1,2-diol (can be discarded or recycled).

-

Validation Check:

-

Chiral GC/HPLC: Verify enantiomeric excess (ee) >99%.

-

Yield: Theoretical max is 50%. Typical isolated yield is 40-45%.

Stage 2: Regioselective Ring Opening (Aminolysis)

Objective: Convert the chiral epoxide to the 1-amino-2-ol.

Mechanism: Nucleophilic attack by ammonia.[2] The steric bulk of the tert-butyl group at C2 effectively blocks attack at that position, directing the ammonia almost exclusively to the terminal C1 position (Regioselectivity >20:1).

Reagents:

-

(R)-3,3-dimethyl-1,2-epoxybutane (from Stage 1).

-

Aqueous Ammonia (28-30%) or Methanolic Ammonia (7M).

-

Ethanol (Solvent).[3]

Protocol:

-

Charging: In a pressure-rated vessel (autoclave or sealed heavy-wall tube), dissolve the (R)-epoxide in Ethanol (5 volumes).

-

Ammonia Addition: Add excess Ammonia (10–15 equivalents). High excess is crucial to prevent the formation of secondary/tertiary amines (dimers).

-

Reaction: Seal the vessel and heat to 60–80°C for 6–8 hours.

-

Monitoring: Monitor consumption of epoxide by TLC (stain with KMnO4) or GC.

-

Workup: Cool the vessel. Concentrate the mixture under reduced pressure to remove solvent and excess ammonia. Caution: Use a scrubber for ammonia off-gassing.

-

Crude Product: The residue is the free base (R)-1-amino-3,3-dimethylbutan-2-ol.

Stage 3: Salt Formation (Hydrochloride)

Objective: Isolate the stable hydrochloride salt.

Protocol:

-

Dissolution: Dissolve the crude amino alcohol in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

-

Precipitation: Cool to 0°C. Slowly bubble anhydrous HCl gas into the solution OR add 4M HCl in Dioxane dropwise.

-

Crystallization: A white precipitate forms immediately. Stir for 1 hour at 0°C.

-

Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

-

Drying: Dry in a vacuum oven at 40°C over

.

Part 3: Data Summary & Quality Control

Physicochemical Properties

| Property | Value | Note |

| Formula | ||

| MW | 153.65 g/mol | (Salt) |

| Appearance | White Crystalline Solid | Hygroscopic |

| Melting Point | 205–208°C | Decomposes |

| Solubility | Water, Methanol, Ethanol | Insoluble in Ether/Hexane |

| Chirality | (R) or (S) | Determined by Catalyst |

Critical Quality Attributes (CQA)

| Attribute | Specification | Method |

| Enantiomeric Excess | > 99.0% | Chiral HPLC (Chiralpak AD-H or OD-H) |

| Chemical Purity | > 98.0% | HPLC (Reverse Phase C18) |

| Regioisomer Content | < 0.5% | GC-MS (Detects 2-amino isomer) |

| Water Content | < 1.0% | Karl Fischer Titration |

Part 4: Scientific Rationale & Troubleshooting

Why HKR over Amino Acid "Chiral Pool"?

While L-Serine is a common chiral pool starting material for amino alcohols, it naturally provides the 2-amino skeleton (e.g., Garner's aldehyde routes). Converting L-Serine to the 1-amino skeleton requires:

-

Reduction to the diol.

-

Selective protection of the primary alcohol.

-

Activation of the secondary alcohol.

-

Displacement with a carbon nucleophile (difficult with retention of configuration). This is a 6-8 step process with low yield. The HKR route is 3 steps, scalable, and self-validating (the resolution step inherently boosts optical purity).

Workflow Diagram: HKR Synthesis

Figure 2: Operational workflow for the synthesis of 1-amino-3,3-dimethylbutan-2-ol HCl via HKR.

References

-

Jacobsen, E. N. (2000). Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Water.Accounts of Chemical Research , 33(6), 421–431.

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis.Science , 277(5328), 936–938.

-

Ager, D. J., Li, T., & Pantaleone, D. P. (1996). Method for the Preparation of Amino Alcohols.[2][3][4][5][6][7][8]Journal of the American Chemical Society , 118, 2301. (Describes the regioselective opening of epoxides).

-

Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols.[5]Tetrahedron , 56(17), 2561–2576.

-

Merck & Co. (2011). Process for the preparation of Boceprevir intermediates.[4]US Patent 8,071,786 . (Industrial application of the tert-butyl epoxide opening).

Sources

- 1. 2-Amino-3,3-dimethylbutan-1-ol | 3907-02-6 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. Buy (S)-3-Amino-3-methylbutan-2-ol (EVT-13103370) [evitachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for 1-Amino-3,3-dimethylbutan-2-ol Hydrochloride Synthesis

Executive Summary & Structural Analysis

Target Molecule: 1-Amino-3,3-dimethylbutan-2-ol hydrochloride CAS (Free Base): 59220-35-6 IUPAC Name: 1-amino-3,3-dimethylbutan-2-ol hydrochloride

This guide details the synthesis of 1-amino-3,3-dimethylbutan-2-ol , a critical

Critical Regioisomer Distinction: Researchers must distinguish this target from its regioisomer, tert-Leucinol (2-amino-3,3-dimethylbutan-1-ol).

-

Target (1-Amino-2-ol): Nitrogen is on the terminal carbon (

); Hydroxyl is on the internal chiral carbon ( -

tert-Leucinol (2-Amino-1-ol): Nitrogen is on the internal chiral carbon (

); Hydroxyl is on the terminal carbon (

Because of this structural difference, amino acid precursors (e.g., tert-Leucine) are NOT suitable starting materials for this specific target. Instead, the synthesis relies on constructing the carbon backbone via ketone functionalization or nitroaldol condensation.

Primary Starting Materials & Synthesis Pathways[1][2]

We evaluate three distinct synthetic routes based on scalability, safety, and atom economy.

Route A: The Nitroaldol (Henry) Pathway (Recommended for R&D)

This route offers the most direct access to the 1-amino-2-ol skeleton with high atom economy.

-

Primary Starting Material: Pivalaldehyde (Trimethylacetaldehyde) [CAS: 630-19-3]

-

Reagent: Nitromethane [CAS: 75-52-5]

Mechanism & Protocol Logic:

-

Condensation: Pivalaldehyde reacts with nitromethane in the presence of a base (Henry Reaction) to form the

-nitro alcohol (1-nitro-3,3-dimethylbutan-2-ol).-

Expert Insight: The steric bulk of the tert-butyl group actually aids this reaction by suppressing side reactions (like dehydration to nitroalkenes) common with linear aldehydes.

-

-

Reduction: The nitro group is reduced to a primary amine using Hydrogen/Raney Nickel or Pd/C.

-

Salt Formation: The resulting amine is treated with HCl in anhydrous ethanol/ether.

Safety Note: Nitromethane is energetic; reactions should be run at controlled temperatures.

Route B: The Haloketone Pathway (Traditional Scale-Up)

This route utilizes inexpensive industrial ketones but involves hazardous azide chemistry.

-

Primary Starting Material: Pinacolone (3,3-Dimethyl-2-butanone) [CAS: 75-97-8][1][2]

-

Reagents: Bromine/NBS, Sodium Azide.

Mechanism & Protocol Logic:

-

Bromination: Selective bromination of the methyl group of Pinacolone yields 1-Bromo-3,3-dimethyl-2-butanone (Bromopinacolone).

-

Control Point: Temperature must be kept low (

C) to prevent di-bromination.

-

-

Displacement: Nucleophilic substitution with Sodium Azide (

) yields the -

Reduction: The azide and ketone are simultaneously reduced (e.g., with

or catalytic hydrogenation) to the amino alcohol.

Route C: The Epoxide Opening Pathway

-

Primary Starting Material: 3,3-Dimethyl-1-butene [CAS: 558-37-2]

-

Intermediate: 1,2-Epoxy-3,3-dimethylbutane .

Mechanism:

Epoxidation of the alkene followed by ring-opening with ammonia (

-

Regioselectivity: Ammonia attacks the less sterically hindered terminal carbon (

), naturally yielding the desired 1-amino-2-ol regioisomer.

Comparative Technical Analysis

| Parameter | Route A: Henry Reaction | Route B: Pinacolone/Azide | Route C: Epoxide Opening |

| Starting Material Cost | Moderate (Pivalaldehyde) | Low (Pinacolone) | Moderate (Alkene) |

| Step Count | 2 (Condensation, Reduction) | 3 (Bromination, Azidation, Reduction) | 2 (Epoxidation, Opening) |

| Safety Profile | Moderate: Nitromethane handling required. | Low: Azides are explosion hazards; Bromine is corrosive. | High: Ammonia pressure required. |

| Chirality | Racemic (unless Chiral Catalyst used). | Racemic (Stereoselective reduction possible). | Racemic (unless Chiral Epoxidation used). |

| Impurity Profile | Nitroalkene byproducts. | Di-bromo species; residual azides. | Regioisomers (minor). |

| Recommendation | Best for Lab/Pilot Scale | Best for Cost-Driven Scale | Alternative |

Detailed Experimental Protocol (Route A: Henry Reaction)

Objective: Synthesis of 1-Amino-3,3-dimethylbutan-2-ol HCl via Pivalaldehyde.

Step 1: Nitroaldol Condensation[5]

-

Setup: Charge a 3-neck flask with Pivalaldehyde (1.0 eq) and Nitromethane (1.5 eq) in Ethanol (5 volumes).

-

Catalysis: Cool to

C. Add catalytic Sodium Hydroxide (10% aq. solution) or a chiral copper-ligand complex (for enantioselective synthesis) dropwise. -

Reaction: Stir at

C -

Workup: Neutralize with dilute acetic acid. Concentrate under vacuum. Dissolve residue in EtOAc, wash with brine, dry over

. -

Intermediate: Yields 1-nitro-3,3-dimethylbutan-2-ol as a pale oil.

Step 2: Reduction & Salt Formation

-

Hydrogenation: Dissolve nitro-alcohol in Methanol. Add Raney Nickel (10 wt%) or 10% Pd/C .

-

Conditions: Hydrogenate at 40–50 psi

pressure for 12 hours at RT. -

Filtration: Filter catalyst through Celite (Caution: Pyrophoric).

-

Salt Formation: Cool the filtrate to

C. Bubble anhydrous HCl gas or add HCl in Dioxane (4M, 1.1 eq). -

Isolation: The hydrochloride salt precipitates. Dilute with

to maximize yield. Filter and dry.

Process Visualization

Diagram 1: The Henry (Nitroaldol) Pathway

Caption: The Henry Reaction pathway utilizes pivalaldehyde and nitromethane to directly access the target skeleton.[3]

Diagram 2: The Pinacolone Pathway

Caption: The Pinacolone route involves sequential functionalization: bromination followed by azide displacement.[4][3][5][6][7]

References

-

Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[8] Retrieved from [Link]

-

Ebner, J. R., et al. (2008).[9] Process for the preparation of 3,3-dimethylbutanal. U.S. Patent No.[9][10] 7,348,459.[9] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

PubChem. (n.d.). 3,3-Dimethylbutan-2-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Cardiff University. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from [Link]

Sources

- 1. 3,3-Dimethyl-2-butanone for synthesis 75-97-8 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN107805205B - Preparation method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN107805205A - A kind of preparation method of (R) 3 amino butanol - Google Patents [patents.google.com]

- 7. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 9. Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pinacolone - Wikipedia [en.wikipedia.org]

Mechanism of action of 1-Amino-3,3-dimethylbutan-2-OL hydrochloride as a chiral auxiliary

Executive Summary

1-Amino-3,3-dimethylbutan-2-ol hydrochloride (often referred to as tert-Leucinol hydrochloride ) represents a "privileged" scaffold in asymmetric synthesis. Unlike its structural analogs valinol or phenylglycinol, tert-leucinol possesses a bulky tert-butyl group adjacent to the chiral center. This non-enolizable, sterically demanding substituent acts as a rigid "stereochemical wall," forcing incoming nucleophiles or electrophiles to approach from a single, predictable face.

This guide details the mechanistic principles of tert-leucinol, focusing on its two primary modes of action: as a precursor for Bis(oxazoline) (BOX) ligands in catalytic asymmetric reactions and as a covalent chiral auxiliary in stoichiometric alkylations.

Section 1: Structural Mechanistics & The tert-Butyl Advantage

The efficacy of tert-leucinol stems from the spatial occupancy of the tert-butyl group at the C3 position.

The Steric Wall Effect

In transition state models, the tert-butyl group exerts significantly higher steric pressure than the isopropyl group of valinol or the phenyl group of phenylglycinol.

-

Rotational Restriction: The massive bulk of the tert-butyl group restricts bond rotation around the C2–C3 axis (Newman projection analysis), locking the auxiliary into a conformation that maximizes facial discrimination.

-

Non-Enolizable Nature: Unlike other alkyl groups, the tert-butyl group has no

-protons, eliminating the risk of racemization via enolization under basic conditions.

Chelation Potential

The 1,2-amino-alcohol motif allows for bidentate chelation.

-

Hard-Soft Acid-Base (HSAB) Matching: The hard nitrogen and oxygen donors coordinate strongly with hard Lewis acids (Ti, Al, B) and borderline metals (Cu, Zn), creating rigid 5-membered metallacycles that amplify the steric influence of the tert-butyl group.

Section 2: Primary Mode of Action – The Oxazoline Ligand Route

The most high-impact application of tert-leucinol is its conversion into tert-butyl-bis(oxazoline) (BOX) and Pyridine-bis(oxazoline) (PyBOX) ligands. These C2-symmetric ligands are industry standards for enantioselective cyclopropanation, aziridination, and Diels-Alder reactions.

Mechanism of Ligand Synthesis

The transformation requires the condensation of tert-leucinol with a dinitrile or diiminoester. The tert-leucinol must first be liberated from its hydrochloride salt.

Protocol 1: Synthesis of (S,S)-tert-Butyl-BOX Ligand

Note: This protocol assumes the use of (S)-tert-leucinol.

Reagents:

-

(S)-1-Amino-3,3-dimethylbutan-2-ol HCl (10 mmol)

-

Diethyl malonimidate dihydrochloride (5 mmol)

-

Dichloromethane (DCM)

-

Triethylamine (Et3N)

Step-by-Step Methodology:

-

Neutralization: Suspend (S)-tert-leucinol HCl in dry DCM at 0°C. Add 2.2 equivalents of Et3N dropwise to liberate the free amine. Stir for 30 minutes.

-

Condensation: Add diethyl malonimidate dihydrochloride (0.5 equiv relative to amine) to the solution. The reaction is heated to reflux (approx. 40°C) for 12–18 hours.

-

Mechanistic Insight: The amine attacks the imidate carbon, displacing ethanol and forming an intermediate amidine, which subsequently cyclizes at the hydroxyl group.

-

-

Workup: Cool to room temperature. Wash with water to remove triethylammonium salts. Dry organic layer over Na2SO4.

-

Purification: Recrystallize from hexane/EtOAc. The bulky tert-butyl groups facilitate crystallization compared to oily valine derivatives.

Catalytic Mechanism (The Copper-BOX Complex)

Once formed, the BOX ligand coordinates with Cu(OTf)2. The tert-butyl groups point "upward" and "outward," creating a chiral pocket.

-

Substrate Binding: The metal center binds the substrate (e.g., a diazo compound).

-

Facial Blocking: The tert-butyl groups physically block two diagonal quadrants of the coordination sphere.

-

Trajectory: The incoming reagent is forced to attack from the open quadrants, resulting in high enantiomeric excess (often >95% ee).

Section 3: Secondary Mode of Action – Schiff Base Auxiliaries

Before the dominance of BOX ligands, tert-leucinol was extensively used as a covalent auxiliary for the alkylation of glycine equivalents.

Mechanism of Asymmetric Alkylation

-

Imine Formation: tert-Leucinol condenses with a substrate (e.g., a glycine ester) to form a Schiff base.

-

Metallation: Treatment with a base (LDA) and a metal salt (e.g., LiCl or ZnCl2) forms a rigid chelated enolate.

-

Stereodifferentiation: The metal cation is chelated by the imine nitrogen, the alkoxide oxygen, and the enolate oxygen. The tert-butyl group shields one face of this planar enolate.

-

Electrophilic Attack: The electrophile (R-X) attacks from the face anti to the bulky tert-butyl group.

Visualization of the Pathway

Figure 1: Workflow for the use of tert-leucinol as a covalent chiral auxiliary in asymmetric alkylation.

Section 4: Comparative Analysis

The choice between tert-leucinol and its analogs is driven by the required stereoselectivity. tert-Leucinol is generally superior for difficult substrates but is more expensive.

Table 1: Comparative Efficiency of Amino-Alcohol Auxiliaries

| Auxiliary | R-Group | Steric Bulk (A-Value) | Enolization Risk | Typical ee% (Alkylation) |

| tert-Leucinol | -C(CH3)3 | Very High | None | 95 - 99% |

| Valinol | -CH(CH3)2 | High | Low | 85 - 92% |

| Phenylglycinol | -Ph | Moderate | Low | 80 - 90% |

| Alaninol | -CH3 | Low | Low | < 60% |

Data Source: Aggregated from Evans et al. and standard asymmetric synthesis literature.

Section 5: Safety & Handling[1]

Signal Word: DANGER

-

Corrosivity: 1-Amino-3,3-dimethylbutan-2-ol hydrochloride is corrosive. It causes severe skin burns and eye damage (H314).[1]

-

PPE: Full face shield, neoprene gloves, and chemical-resistant suit are mandatory during the neutralization step (exothermic).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or "caking" of the salt.

Section 6: Mechanistic Diagram (Steric Blocking)

The following diagram illustrates how the tert-butyl group creates a "blocked quadrant" in a metal-ligand complex, forcing the reaction to the open quadrant.

Figure 2: Top-down view of a C2-symmetric Metal-BOX complex. The tert-butyl groups (black) block the lower quadrants, forcing the substrate (green) to approach from the top, ensuring stereochemical purity.

References

-

Evans, D. A., et al. "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids.[2] Scope and Mechanism of the Catalytic Enantioselective Aldol Additions of Enolsilanes to Pyruvate Esters." Journal of the American Chemical Society, vol. 121, no.[2] 4, 1999, pp. 686–699. Link

-

Johnson, J. S., and Evans, D. A. "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions."[2] Accounts of Chemical Research, vol. 33, no.[2] 6, 2000, pp. 325–335.[2] Link

-

BenchChem Technical Support. "Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols." BenchChem, 2025.[3] Link

-

PubChem. "1-Amino-3,3-dimethylbutan-2-ol hydrochloride Compound Summary." National Library of Medicine. Link

-

Desimoni, G., et al. "C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis."[2] Chemical Reviews, vol. 106, no. 9, 2006, pp. 3561–3651. Link

Sources

An In-Depth Technical Guide to the Stereochemical Configuration of 1-Amino-3,3-dimethylbutan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract